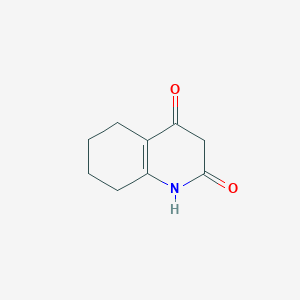

5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione

Beschreibung

5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline core fused with two ketone groups at positions 2 and 4.

Synthesis and Applications: Traditional synthesis routes for related tetrahydroquinoline derivatives often involve multi-step reactions with moderate yields . However, recent advances in multicomponent reactions (MCRs) have improved efficiency. For example, 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, a structurally similar compound, is synthesized via MCRs in water, achieving yields up to 85% under mild conditions . Tetrahydroquinoline derivatives are noted for their biological activities, including antimicrobial and anticancer properties, as highlighted in studies by Calhoun et al. (1995) and Abd El-Salam et al. (2009) .

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H11NO2 |

|---|---|

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

5,6,7,8-tetrahydro-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C9H11NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H2,(H,10,12) |

InChI-Schlüssel |

LUBYRXRUGVFMJG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C(=O)CC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Meldrum’s Acid-Mediated Cyclization

A two-step protocol using enaminones and acyl Meldrum’s acids enables efficient THQD synthesis without intermediate isolation. The process begins with acylation of enaminones, followed by electrophilic cyclization. Key advantages include:

-

Reagents : Acyl Meldrum’s acids (e.g., acetyl or benzoyl derivatives) and enaminones.

-

Conditions : Room temperature to 80°C in polar aprotic solvents (e.g., DMF or acetonitrile).

-

Yields : 70–85% for electron-deficient substrates. Electron-donating groups (EDGs) on acyl Meldrum’s acids may deviate the pathway, reducing yields to 50–60%.

Thiourea/Urea Cyclization

Enaminones react with thiourea or urea under basic conditions to form THQD derivatives. For example:

-

Procedure : Enaminones are refluxed with thiourea in ethanol/sodium ethoxide, yielding 4-amino-THQD-thiones.

-

Mechanism : Michael addition followed by intramolecular cyclization.

-

Optimization : Sodium ethoxide enhances nucleophilicity, achieving 75–90% yields.

Domino Reactions for THQD Synthesis

Reductive Cyclization

Domino reduction-cyclization sequences using nitroarenes or ketoamides are highly efficient:

Aza-Michael/1,6-Conjugate Addition

A DBU-mediated annulation between ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes achieves high diastereoselectivity:

-

Conditions : Toluene at room temperature with DBU (20 mol%).

-

Scope : Tolerates aryl, alkyl, and spirocyclic substituents.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates THQD formation:

-

Protocol : N-substituted 4-aryl-THQD derivatives synthesized via microwave-enhanced cyclocondensation.

-

Advantages : Reaction time reduced from hours to minutes (e.g., 15–30 min).

Multi-Component Reactions (MCRs)

Cyclohexanone-Based MCRs

A one-pot, three-component reaction using cyclohexanone, aldehydes, and malononitrile synthesizes THQD precursors:

Grignard Reagent Incorporation

1,1-Disubstituted THQDs are prepared via Grignard addition to ketoamides followed by acid-catalyzed cyclization:

-

Reagents : Organomagnesium compounds (e.g., MeMgBr) and p-TsOH.

Comparative Analysis of Methods

| Method | Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| Meldrum’s Acid Cyclization | Room temp, 2 steps | 50–85% | No intermediate isolation |

| Domino Reductive Cyclization | H₂/Pd-C, reflux | 85–97% | High diastereoselectivity |

| Microwave-Assisted | 150–200 W, 15–30 min | 80–90% | Rapid synthesis |

| Multi-Component Reactions | Ammonium acetate, reflux | 63–97% | Atom-economical, broad substrate tolerance |

Mechanistic Insights and Challenges

Electrophilic Cyclization Pathways

In Meldrum’s acid-mediated reactions, the acyl group acts as an electrophile, facilitating ring closure. EDGs destabilize the transition state, necessitating higher temperatures.

Side Reactions

-

Dimroth Rearrangement : Observed in thioureido-THQD derivatives, leading to isomeric byproducts.

-

Oxidation Over-reduction : Pd-C catalysts may over-reduce ketones to alcohols without careful H₂ control.

Scalability and Industrial Applications

Gram-scale synthesis has been demonstrated for:

Analyse Chemischer Reaktionen

Nucleophilic Additions and Condensation Reactions

The compound undergoes nucleophilic additions at its carbonyl positions. For example:

-

Hydrazone formation : Reacts with hydrazine hydrate to produce hydrazone derivatives, a reaction leveraged to synthesize bioactive molecules.

-

Condensation with aldehydes : Forms Schiff base derivatives when treated with aromatic aldehydes under ethanol at 0°C .

Example protocol :

2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (1.2 eq.) + aldehyde (1 eq.) in EtOH at 0°C for 8 h → Schiff base derivatives (yields: 75–96%).

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Acylation and Electrophilic Substitution

-

Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form acylated derivatives. For instance, treatment with benzoyl chloride yields 2-methyl-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one (18 ) .

-

Electrophilic aromatic substitution : The quinoline moiety facilitates regioselective substitutions under acidic or basic conditions.

Annulation Reactions

The compound participates in [4 + 2] cycloadditions to construct complex tetrahydroquinoline derivatives. A study demonstrated:

-

Diastereoselective annulation : Reacts with α,α-dicyanoalkenes in toluene using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to form multi-substituted tetrahydroquinolines with >20:1 diastereoselectivity .

-

Substrate: ortho-tosylaminophenyl-p-QMs (1a ) + α,α-dicyanoalkenes (2a )

-

Solvent: Toluene

-

Base: DBU (0.02 mmol)

-

Yield: 96%

-

Product: 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-phenyl-1-tosyl-1,4-dihydroquinoline-3,3(2H)-dicarbonitrile (3a )

Oxidation and Functional Group Transformations

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Recent studies have highlighted the compound's potential as a non-opioid analgesic. For instance, a study focused on synthesizing derivatives of 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione demonstrated its effectiveness in blocking pain signals through molecular docking and in vitro testing .

Anticancer Activity

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Research indicates that derivatives of 5,6,7,8-tetrahydroquinoline exhibit significant activity against human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) among others . The mechanism of action is thought to involve the modulation of cellular pathways associated with cell proliferation and apoptosis.

Neurodegenerative Disease Research

Another promising application is in the treatment of Alzheimer's disease. Compounds based on the tetrahydroquinoline structure have been designed to inhibit cholinesterases and monoamine oxidases—enzymes implicated in neurodegeneration—thus showing potential as multi-targeted agents for treating Alzheimer's .

Case Studies

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Enzyme Inhibition: Binding to and inhibiting specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following compounds share structural or functional similarities with 5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione:

| Compound Name | Core Structure | Key Substituents or Modifications |

|---|---|---|

| 5,6,7,8-Tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione | Pyrimido-pyrimidine | Two fused pyrimidine rings |

| 3-Chloro-6-methoxy-3-propylquinoline-2,4-dione | Quinoline | Chloro, methoxy, and propyl groups |

| 7-Benzyl-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione | Pyrido-pyrimidine | Benzyl group at position 7 |

| 5,6,7,8-Tetrahydroquinazoline-2,4-dione | Quinazoline | Six-membered ring fused with pyrimidine |

Physical and Chemical Properties

Biologische Aktivität

5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- CAS Number : 5057-12-5

The compound features a tetrahydroquinoline core with two carbonyl groups at positions 2 and 4. This unique structure allows for various chemical modifications that can enhance its biological activity.

Biological Activities

Research indicates that 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione exhibits several notable biological activities:

- Anti-inflammatory Activity : The compound has been studied for its potential as an anti-inflammatory agent. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

- Antimalarial Properties : It has been identified as a precursor for compounds with antimalarial properties. Its derivatives have shown promise in inhibiting the growth of malaria parasites.

- Antitumor Effects : Some derivatives of 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione have demonstrated significant antitumor activity. For instance, certain synthesized derivatives have shown IC50 values lower than that of Doxorubicin in vitro assays .

- Chemoprotective Effects : The compound has also been predicted to possess chemoprotective properties with probabilities exceeding 50% based on computational screening .

Synthesis Methods

The synthesis of 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione can be achieved through various methods. Common approaches include:

- Cyclization Reactions : Utilizing cyclization reactions involving appropriate precursors to form the tetrahydroquinoline core.

- Functional Group Modifications : Modifying existing functional groups to enhance biological activity.

In Vitro Studies

A series of studies have evaluated the antitumor activity of various derivatives of 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione. For example:

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| Compound 32 | 2.5 | More potent than Doxorubicin (37.5 µg/mL) |

| Compound 25 | 3.0 | More potent than Doxorubicin |

| Compound 41 | 5.0 | More potent than Doxorubicin |

| Doxorubicin | 37.5 | Reference compound |

These findings suggest that specific modifications to the tetrahydroquinoline structure can lead to enhanced antitumor efficacy.

Mechanistic Studies

Interaction studies have focused on the binding affinities of 5,6,7,8-tetrahydroquinoline-2,4(1H,3H)-dione with various biological receptors and enzymes. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 5,6,7,8-Tetrahydroquinoline-2,4(1H,3H)-dione derivatives?

The compound is typically synthesized via cyclization reactions using 1,3-cyclohexanedione or dimedone as starting materials. For example, 3-cyano-substituted derivatives can be prepared by reacting dimedone with aryl aldehydes and cyanothioacetamide under acidic conditions, followed by cyclization . Modifications to the core structure often involve introducing substituents at the 3- or 4-positions using electrophilic reagents or nucleophilic additions.

Q. Which spectroscopic techniques are critical for characterizing tetrahydroquinoline-dione derivatives?

Key techniques include:

- NMR (¹H and ¹³C): To confirm regiochemistry and substituent orientation. For instance, downfield shifts in carbonyl carbons (C2 and C4) near 190–200 ppm are diagnostic .

- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (N-H stretching) confirm the diketone and NH groups .

- X-ray Crystallography: Resolves structural ambiguities, such as ring conformation and hydrogen-bonding patterns, as demonstrated in hexahydroquinoline derivatives .

Q. What safety protocols are essential when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms for oxidation or reduction of tetrahydroquinoline-diones be elucidated?

Mechanistic studies often employ isotopic labeling (e.g., deuterated solvents) and kinetic analysis. For example, oxidation with KMnO₄ in acidic media proceeds via radical intermediates, confirmed by ESR spectroscopy . Reduction with NaBH₄ targets the C2 and C4 carbonyl groups, forming diols, with regioselectivity influenced by steric hindrance .

Q. How do structural modifications influence biological activity in tetrahydroquinoline-diones?

Substituents at the 3- or 4-positions significantly modulate bioactivity. For instance, introducing a p-methoxyphenyl group enhances antimicrobial properties, while thiophene derivatives show improved anticancer activity in vitro . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes like topoisomerase II .

Q. How can contradictory spectroscopic data be resolved in complex derivatives?

Contradictions often arise from tautomerism or dynamic ring conformations. For example, ¹H NMR splitting patterns in 6-substituted derivatives may indicate slow interconversion between chair and boat conformations. Variable-temperature NMR or DFT calculations can clarify such ambiguities .

Q. What strategies optimize reaction yields in multi-step syntheses of tetrahydroquinoline-diones?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing intermediates .

- Catalysis: Lewis acids like ZnCl₂ accelerate imine formation in condensation steps .

- Microwave-Assisted Synthesis: Reduces reaction time for heteroannulated derivatives (e.g., pyranoquinolinediones) from hours to minutes .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

SAR studies require systematic variation of substituents followed by bioassays. For example, replacing the C3 cyano group with a thioamide enhances solubility and alters binding to bacterial DNA gyrase . QSAR models using Hammett constants (σ) or LogP values can predict activity trends .

Methodological Challenges

Q. What analytical challenges arise in assessing the purity of tetrahydroquinoline-diones?

Impurities from incomplete cyclization (e.g., diketone precursors) require HPLC with UV detection (λ = 254 nm) or LC-MS for identification. Crystallization from ethanol/water mixtures (7:3 v/v) effectively removes polar byproducts .

Q. How do synthetic routes for tetrahydroquinoline-diones compare in scalability and environmental impact?

Traditional routes using stoichiometric acids (e.g., H₂SO₄) generate hazardous waste. Greener alternatives include:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.